6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
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Overview
Description
6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a methoxybenzylamino group at position 4, and a thione group at position 2 of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyquinazoline.
Formation of the Thione Group:
Amination: The final step involves the introduction of the 2-methoxybenzylamino group at position 4. This is typically achieved through a nucleophilic substitution reaction using 2-methoxybenzylamine as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form the corresponding tetrahydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, in anticancer applications, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Similar structure but lacks the thione and amino groups.
4-Hydroxy-6,7-dimethoxyquinazoline: Similar structure but contains a hydroxy group instead of the thione group.
6,7-Dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione: Similar structure but with a different amino substituent.
Uniqueness
6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is unique due to the presence of both the methoxybenzylamino and thione groups, which confer distinct chemical and biological properties
Properties
CAS No. |
902579-15-1 |
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Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.43 |
IUPAC Name |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChI Key |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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